molecular formula C23H22N4O5 B11200006 3-[(3,4-Dimethoxyphenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(3,4-Dimethoxyphenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11200006
M. Wt: 434.4 g/mol
InChI Key: JFDYBWTVUPKNQS-UHFFFAOYSA-N
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Description

3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with dimethoxyphenyl and methylphenyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the dimethoxyphenyl and methylphenyl substituents. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Various halides or nucleophiles; reactions may require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID
  • **3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID

Uniqueness

The uniqueness of 3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific structural features and the presence of both dimethoxyphenyl and methylphenyl groups

Properties

Molecular Formula

C23H22N4O5

Molecular Weight

434.4 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C23H22N4O5/c1-13-4-6-14(7-5-13)18-11-17(23(29)30)26-21-16(12-24-27(18)21)22(28)25-15-8-9-19(31-2)20(10-15)32-3/h4-12,18,26H,1-3H3,(H,25,28)(H,29,30)

InChI Key

JFDYBWTVUPKNQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C=C(NC3=C(C=NN23)C(=O)NC4=CC(=C(C=C4)OC)OC)C(=O)O

Origin of Product

United States

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